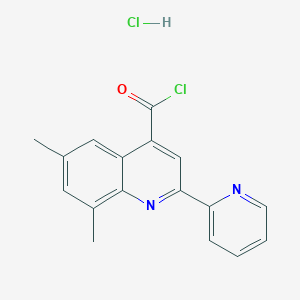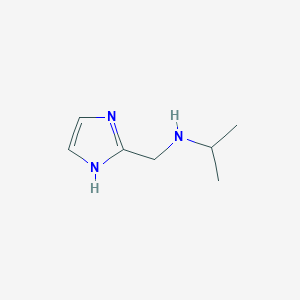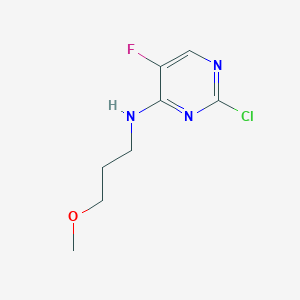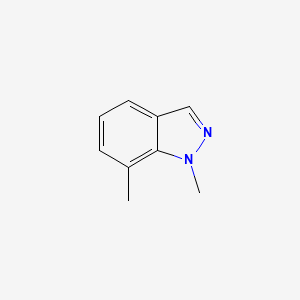
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
Overview
Description
Scientific Research Applications
Catalytic Applications
- Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been utilized as a catalyst for synthesizing hexahydroquinolines, highlighting its efficiency and non-toxic nature in catalysis (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Synthesis of Derivatives
- The compound has been used in the synthesis of various derivatives like Anabaseine and Anabasine, showcasing its role in structural modifications and potential as a nicotinic agonist (Sobarzo-Sánchez, Castedo, & De la Fuente, 2007).
Photoluminescent Properties
- It contributed to the creation of a photoluminescent coordination polymer, demonstrating its ability to form polymers with unique optical properties (Twaróg, Hołyńska, & Kochel, 2020).
Polyamide Synthesis
- The compound was involved in synthesizing new polyamides with pyridyl moieties, suggesting its utility in creating materials with specific structural features (Faghihi & Mozaffari, 2008).
Chemical Reactions and Biological Activity
- It has been used in reactions to produce various heterocyclic compounds, indicating its versatility in chemical synthesis and potential biological activity (Yassin, 2009).
Safety and Hazards
Properties
IUPAC Name |
6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-7-11(2)16-12(8-10)13(17(18)21)9-15(20-16)14-5-3-4-6-19-14;/h3-9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAIREXGDJLSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)


![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)

![Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate](/img/structure/B1426682.png)




![1-[2-(Trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1426688.png)
